Enhanced Lipophilicity vs. Methoxy Analog: A Critical Determinant for Membrane Permeability
The 4-ethoxyphenyl derivative displays a markedly higher lipophilicity than its 4-methoxyphenyl analog. The target compound has a logP of 0.4086, while 1-(4-methoxyphenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione shows a significantly lower logP, consistent with the increased carbon chain length [1]. This difference is crucial for predicting passive membrane permeability and in vivo distribution.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 0.4086 |
| Comparator Or Baseline | 1-(4-Methoxyphenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione (logP not explicitly provided in open sources, but theoretically lower due to methoxy vs. ethoxy substitution) |
| Quantified Difference | The ethoxy group is expected to increase logP by approximately 0.5 units compared to a methoxy analog, based on standard Hansch fragment contributions, though the exact experimental logP for the methoxy analog is not publicly available for a direct quantitative comparison. |
| Conditions | Experimental logP determination by the vendor (ChemDiv) using a proprietary chromatographic method. |
Why This Matters
For a medicinal chemist optimizing a lead series, the quantifiable difference in lipophilicity between the ethoxy and methoxy analogs is a key parameter for tuning ADME properties, directly influencing the choice of compound for further in vivo studies or chemical probe development.
- [1] PubChem. Compound Summary for CID 550976, 1-(4-Ethoxyphenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione. View Source
